molecular formula C10H13NS B13547618 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

3-(4-(Methylthio)phenyl)prop-2-en-1-amine

Cat. No.: B13547618
M. Wt: 179.28 g/mol
InChI Key: PIWDHJAYFKYBAB-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylthio)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13NS It is characterized by the presence of a phenyl ring substituted with a methylthio group and a prop-2-en-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-aminopropene . Another method involves the reaction of acetone with ammonia to produce 3-aminopropene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)prop-2-en-1-amine: Similar structure but with a methoxy group instead of a methylthio group.

    3-(4-Chlorophenyl)prop-2-en-1-amine: Contains a chlorine atom instead of a methylthio group.

    3-(4-Bromophenyl)prop-2-en-1-amine: Contains a bromine atom instead of a methylthio group.

Uniqueness

3-(4-(Methylthio)phenyl)prop-2-en-1-amine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+

InChI Key

PIWDHJAYFKYBAB-NSCUHMNNSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/CN

Canonical SMILES

CSC1=CC=C(C=C1)C=CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.